6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one

Lipophilicity Drug-likeness Physicochemical profiling

Traditional indolin-2-one building blocks often lack the optimal lipophilicity and synthetic versatility required for modern CNS drug discovery and parallel library synthesis. Researchers face delays when compounds cannot serve as direct cross-coupling partners for SAR expansion. 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS 1581753-95-8) is purpose-designed to eliminate these bottlenecks. - **Engineered for CNS Lead Optimization:** The N-isopropyl substituent elevates XLogP3 to 3.4 while maintaining zero hydrogen-bond donors and a TPSA of 20.3 Ų, placing it squarely within favorable blood-brain barrier penetration space. - **Versatile Synthetic Handle:** The C6 aryl bromide enables direct Pd-catalyzed Suzuki, Buchwald-Hartwig, and related cross-coupling reactions, supporting rapid, high-throughput library generation. - **Supply Chain Assurance:** Available with a certified purity of ≥98%, this building block is stocked for immediate global dispatch, ensuring your medicinal chemistry campaigns proceed without interruption.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 1581753-95-8
Cat. No. B1406490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one
CAS1581753-95-8
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC(=C2)Br)C(C1=O)(C)C
InChIInChI=1S/C13H16BrNO/c1-8(2)15-11-7-9(14)5-6-10(11)13(3,4)12(15)16/h5-8H,1-4H3
InChIKeyKZFNUCIESALKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one Overview


6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS 1581753-95-8) is a 3,3-dimethylindolin-2-one derivative bearing a 6-bromo substituent and an N1-isopropyl group. This compound belongs to the oxindole/indolin-2-one class, which serves as a privileged scaffold in kinase inhibitor design and heterocyclic building block chemistry. PubChem-computed properties include a molecular weight of 282.18 g/mol, XLogP3 of 3.4, and topological polar surface area (TPSA) of 20.3 Ų [1]. The combination of the lipophilic N-isopropyl group, geminal 3,3-dimethyl substitution, and aryl bromide functionality distinguishes it from simpler indolin-2-one analogs for applications requiring a defined halogen handle with modulated lipophilicity.

Lipophilicity-driven SAR Probe
Computed XLogP3 elevation supports logP optimization context
Pd-Catalyzed Diversification Handle
Aryl bromide enables cross-coupling for library synthesis
CNS Library Selection Context
Low TPSA and absent HBD support permeability screening context

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one: Substitution Limitations


In-class substitution of 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one with closely related indolin-2-ones such as 6-bromo-3,3-dimethylindolin-2-one (CAS 158326-84-2) or 6-fluoro-1-isopropyl-3,3-dimethylindolin-2-one (CAS 1821510-92-2) is problematic because each structural modification—N1-alkylation, C6-halogen identity, and the 3,3-dimethyl motif—produces quantifiably different physicochemical profiles and synthetic handles. The N-isopropyl substituent increases lipophilicity (ΔXLogP3 ≈ +1.0 vs. the N-unsubstituted analog) and eliminates the hydrogen-bond donor capacity of the indolin-2-one NH, while the bromine atom at C6 provides distinct cross-coupling reactivity relative to fluorine or chlorine analogs. These differences materially affect compound selection for medicinal chemistry campaigns, parallel library synthesis, and physicochemical property optimization.

N1-Isopropyl vs. N-H Analog

N-alkylation shifts lipophilicity and eliminates the hydrogen-bond donor capacity of the lactam NH. Direct replacement may alter solubility and target binding profiles.

6-Bromo vs. 6-Fluoro Analog

Aryl bromide reactivity determines cross-coupling competency. The 6-fluoro analog is generally inert to Pd-mediated coupling, limiting synthetic diversification pathways.

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one: Differentiation Evidence


Lipophilicity vs. N-Unsubstituted Analog

The target compound exhibits an XLogP3 of 3.4, compared to 2.4 for the N-unsubstituted analog 6-bromo-3,3-dimethylindolin-2-one (CID 10657649). This ΔXLogP3 of +1.0 is attributable to the N-isopropyl group and indicates a ~10-fold increase in calculated octanol/water partition coefficient, which can significantly influence membrane permeability, metabolic stability, and in vivo distribution in drug discovery programs [1][2].

Lipophilicity vs. N-H Analog
Cross-study comparable
XLogP3 3.4 vs. 2.4
ΔXLogP3 = +1.0
Supports lipophilic optimization context
Computed value from PubChem; requires experimental logD validation
Lipophilicity Drug-likeness Physicochemical profiling

TPSA Reduction vs. N-Unsubstituted Analog

The target compound has a computed TPSA of 20.3 Ų, compared to 29.1 Ų for 6-bromo-3,3-dimethylindolin-2-one. This 8.8 Ų reduction results from replacement of the lactam NH hydrogen-bond donor (HBD) with an N-isopropyl group, eliminating one HBD. A TPSA below 60 Ų and HBD count of 0 (target) versus 1 (comparator) is associated with improved passive membrane permeability, particularly relevant for CNS drug discovery where TPSA < 60–70 Ų and HBD ≤ 3 are desired [1][2].

TPSA vs. N-H Analog
Cross-study comparable
TPSA 20.3 vs. 29.1 Ų
HBD Count: 0 vs. 1
Supports CNS permeability screening context
Lower TPSA and HBD count are associated with improved passive diffusion
TPSA Membrane permeability Blood-brain barrier penetration

Halogen-Dependent Cross-Coupling Reactivity

The target compound bears a C6 aryl bromide substituent, whereas the directly analogous 6-fluoro-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one (CAS 1821510-92-2, MW 221.27) contains a C6 fluorine. Aryl bromides are universally preferred substrates for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) due to favorable oxidative addition kinetics, while aryl fluorides are generally inert under standard coupling conditions [1]. This establishes the brominated compound as the competent coupling partner for C–C and C–N bond-forming diversification, whereas the fluoro analog confines the C6 position to a metabolically stable but synthetically non-versatile substituent.

Cross-Coupling Reactivity
Class-level inference
C6-Br: Reactive for Pd catalysis
C6-F: Inert to oxidative addition
Method context for diversification chemistry
Well-established organometallic reactivity trend for aryl halides
Cross-coupling Suzuki reaction Buchwald-Hartwig amination Building block design

Aqueous Solubility Comparison

The N-unsubstituted analog 6-bromo-3,3-dimethylindolin-2-one has a reported aqueous solubility of 609.8 mg/L at 25 °C . Based on the measured ΔXLogP3 of +1.0 and the empirical relationship between logP and aqueous solubility, the target compound is predicted to have substantially lower aqueous solubility. This is consistent with the general observation that N-alkylation of amide/indolin-2-one scaffolds increases lipophilicity and decreases water solubility, a critical consideration for procurement when aqueous solubility is a selection criterion in biochemical assay development.

Aqueous Solubility
Data to verify
Predicted lower than 609.8 mg/L
N-H analog: 609.8 mg/L (measured)
Requires validation for aqueous assay context
Class-level inference based on ΔXLogP3; no direct measurement available
Aqueous solubility Formulation Bioavailability

Purity and QC Documentation

Commercial suppliers such as Bidepharm and Leyan offer the target compound at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the N-unsubstituted analog 6-bromo-3,3-dimethylindolin-2-one is typically supplied at 95% purity . This quality differential (98% vs. 95%) translates to approximately 3% lower total impurity burden, which can be meaningful for structure-activity studies where minor impurities may confound biological assay interpretation.

Purity and QC
Specification review
98% vs. 95% purity
Batch-specific NMR, HPLC, GC
Supports batch consistency for screening
Commercial vendor specification; supports confident assay interpretation
Quality control Batch consistency Procurement verification

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one: Applications & Procurement


Lipophilicity-Driven Lead Optimization

When a lead series requires increasing logP to improve membrane permeability or target engagement in a lipophilic binding pocket, the target compound (XLogP3 3.4) offers a quantifiable lipophilicity advantage over the N-unsubstituted comparator (XLogP3 2.4) without altering the core indolin-2-one pharmacophore. This makes it directly applicable in multiparameter optimization (MPO) scoring where logP is a key input [1].

Diversity-Oriented Synthesis by Cross-Coupling

The aryl bromide at C6 provides a reactive handle for Pd-catalyzed Suzuki, Buchwald-Hartwig, and related cross-coupling reactions, enabling rapid generation of C6-diversified libraries. In contrast, the 6-fluoro analog is incompatible with such diversification chemistry, making the target compound the preferred building block for SAR-by-catalog and parallel library synthesis [1].

CNS Drug Discovery with Favorable Permeability Profile

With a TPSA of 20.3 Ų and zero hydrogen-bond donors, this compound joins a favorable physicochemical space for blood-brain barrier penetration. The N-unsubstituted comparator (TPSA 29.1 Ų, one HBD) resides in less optimal space, making the target compound the more suitable selection for CNS-targeted library design where TPSA and HBD count thresholds are critical gating parameters [1].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Computed XLogP3 elevation vs. N-H analog
Physicochemical property validation in target assays
Diversity-oriented synthesis (DOS)
Reactive aryl bromide C6 handle
Cross-coupling compatibility testing with standard catalysts
CNS drug discovery screening
Low computed TPSA and absent HBD count
Parallel artificial membrane permeability assay (PAMPA) validation
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